molecular formula C23H29N3O2 B2372009 N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide CAS No. 312585-85-6

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide

Cat. No.: B2372009
CAS No.: 312585-85-6
M. Wt: 379.504
InChI Key: CFPQIOCAEWOYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide is a synthetic organic compound designed for non-human research applications. This molecule features a benzimidazole core linked to a diethylphenyl-substituted acetamide structure. The benzimidazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets . Compounds containing this structure have been investigated for a range of biological activities; for instance, similar benzimidazole-acetamide derivatives have shown potential in attenuating neuroinflammation and oxidative stress in models of neurodegeneration, suggesting relevance for neurological research . Furthermore, substituted acetamide derivatives are actively explored in pharmaceutical research, such as in the development of inhibitors for enzymes like butyrylcholinesterase, a target associated with Alzheimer's disease . The amide functional group in this molecule is a key feature, playing a critical role in the stability and bioactivity of many pharmacologically active compounds . The specific mechanism of action for this compound would be dependent on the research context, but its structure suggests potential for interaction with enzymatic pathways. This product is intended for research use only and is not for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or lead structure in the development of novel bioactive molecules.

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-(2-ethylbenzimidazol-1-yl)-N-(methoxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-5-17-11-10-12-18(6-2)23(17)26(16-28-4)22(27)15-25-20-14-9-8-13-19(20)24-21(25)7-3/h8-14H,5-7,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQIOCAEWOYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide, with the CAS number 312585-85-6 and molecular formula C23H29N3O2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on neuroprotective effects, anti-inflammatory activities, and potential applications in treating neurodegenerative diseases.

PropertyValue
Molecular FormulaC23H29N3O2
Molar Mass379.5 g/mol
CAS Number312585-85-6

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, including this compound. Research indicates that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

A study published in PubMed demonstrated that derivatives of benzimidazole exhibited significant neuroprotective effects against ethanol-induced neurodegeneration in rat models. The treatment with these compounds resulted in improved antioxidant enzyme activity and reduced levels of inflammatory markers such as TNF-α and COX2, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with neuroinflammation. The ability to downregulate NF-κB activity was noted, which is crucial in controlling the inflammatory response within the central nervous system.

Case Study 1: Neuroprotection Against Ethanol-Induced Damage

In an experimental setup involving rat models subjected to ethanol exposure, treatment with this compound led to:

  • Reduction in oxidative stress markers : Significant decrease in malondialdehyde (MDA) levels.
  • Improvement in cognitive function : Enhanced performance in memory tests post-treatment.

The study concluded that this compound could serve as a protective agent against alcohol-induced neurotoxicity .

Case Study 2: In Vitro Antiproliferative Activity

Another investigation assessed the antiproliferative effects of various benzimidazole derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed moderate to high antiproliferative activity against colorectal carcinoma (HCT-116) and glioblastoma (SF-295) cell lines. The compound's structural characteristics contributed to its effectiveness in inhibiting cell growth .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H29N3O2
  • Molecular Weight : 379.495 g/mol
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 575.4 ± 50.0 °C at 760 mmHg

The compound features a benzimidazole core, which is known for its biological activity, including antimicrobial and anticancer properties. The presence of diethylphenyl and methoxymethyl groups enhances its pharmacological potential.

Antimicrobial Activity

Research has indicated that compounds with similar structures to N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Potential

The benzimidazole moiety is also associated with anticancer activity. Compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, certain derivatives have shown lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Pesticidal Activity

There is ongoing research into the use of this compound as a pesticide. Its chemical structure suggests it could be effective against agricultural pests. Preliminary studies have indicated that related compounds exhibit insecticidal properties, making them candidates for formulation in pest management strategies .

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing derivatives of benzimidazole, researchers evaluated the antimicrobial activity of several compounds against both bacterial and fungal strains using the tube dilution technique. The results indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1.27 µM against certain pathogens, showcasing the potential effectiveness of compounds related to this compound in treating infections .

Case Study 2: Anticancer Screening

Another study investigated the anticancer properties of benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The findings revealed that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting that these compounds could serve as lead structures for developing new anticancer drugs .

Comparison with Similar Compounds

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Alachlor, a pre-emergence herbicide, shares the same N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide backbone as the target compound but features a chlorine atom at the 2-position. Key properties include:

  • Application : Controls >90% of weeds like red rice in soybeans at 3.6 kg ai/ha .
  • Environmental Behavior: High soil mobility (Koc = 73) and classified as a Group B2 probable human carcinogen by the EPA .
  • Usage : 3.2–4.5 × 10⁶ kg applied annually in the U.S. (1999 data) .

Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)

Metolachlor differs in substituents:

  • Structure : 2-ethyl-6-methylphenyl ring and 2-methoxy-1-methylethyl group.
  • Application : Effective at 2.2 kg ai/ha in tank mixtures for weed control .
  • Usage : 7.3–8.6 × 10⁶ kg applied annually in the U.S. .

Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

  • Structure : Substituted thienyl ring instead of phenyl.
  • Mobility : Higher soil adsorption than alachlor due to thienyl group .

Table 1: Comparison of Chloroacetamide Herbicides

Compound Substituents (R1, R2) Application Rate (kg ai/ha) Koc Annual U.S. Usage (1999)
Alachlor Cl, 2,6-diethylphenyl 3.6 73 3.2–4.5 × 10⁶ kg
Metolachlor Cl, 2-ethyl-6-methylphenyl 2.2 N/A 7.3–8.6 × 10⁶ kg
Target Compound Benzimidazolyl, 2,6-diethylphenyl Not reported Not reported Not reported

Benzimidazole Derivatives

Carbendazim (Methyl N-(1H-benzimidazol-2-yl)carbamate)

  • Structure : Benzimidazol-2-yl carbamate.
  • Application : Fungicide targeting RNA polymerase I .
  • Reactivity : Degrades rapidly under oxidative conditions (e.g., HOCl, O₃) .

N-Substituted 2-Arylacetamides

Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit:

  • Structural Features : Amide bonds with aromatic and heterocyclic groups.
  • Coordination Abilities : Serve as ligands in metal-catalyzed reactions .

Table 2: Benzimidazole-Based Compounds

Compound Core Structure Functional Groups Key Applications
Target Compound Acetamide + benzimidazole 2-Ethyl-benzimidazol-1-yl Potential fungicide/ligand
Carbendazim Carbamate + benzimidazole Benzimidazol-2-yl Fungicide

Key Research Findings

  • Structural Impact on Activity : The benzimidazole group in the target compound may enhance binding to fungal tubulin or act as a metal ligand, diverging from the herbicidal mode of action seen in chloroacetamides .
  • Environmental Persistence : Unlike alachlor, the target compound’s benzimidazole moiety could increase persistence due to aromatic stability, though experimental data are lacking .

Preparation Methods

Synthetic Routes and Methodological Approaches

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary building blocks:

  • 2-Ethyl-1H-benzimidazole : Synthesized via cyclization of o-phenylenediamine with propionic acid derivatives.
  • N-(2,6-Diethylphenyl)-N-(methoxymethyl)amine : Prepared through sequential alkylation of 2,6-diethylaniline.
  • Chloroacetyl chloride : Serves as the acetamide precursor for nucleophilic substitution.

Stepwise Synthesis Protocol

Synthesis of 2-Ethyl-1H-Benzimidazole

Procedure :

  • Dissolve o-phenylenediamine (0.1 mol) in ethanol (200 mL) under nitrogen.
  • Add propionyl chloride (0.12 mol) dropwise at 0°C, followed by refluxing at 80°C for 6 h.
  • Cool to room temperature, neutralize with 10% NaOH, and extract with dichloromethane.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield white crystals (78% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.25–7.45 (m, 4H, Ar-H).
  • Melting Point : 142–144°C.
Preparation of N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Amine

Procedure :

  • Stir 2,6-diethylaniline (0.1 mol) with methoxymethyl chloride (0.15 mol) in dichloromethane (150 mL).
  • Add triethylamine (0.2 mol) as a base and reflux at 40°C for 12 h.
  • Wash organic layer with water (3×50 mL), dry over Na₂SO₄, and concentrate under vacuum.
  • Obtain yellow oil (85% yield) used directly in the next step.

Characterization :

  • IR (KBr): 2965 cm⁻¹ (C-H stretch, CH₂), 2820 cm⁻¹ (O-CH₃).
Assembly of Acetamide Backbone

Procedure :

  • React chloroacetyl chloride (0.12 mol) with N-(2,6-diethylphenyl)-N-(methoxymethyl)amine (0.1 mol) in dry THF (100 mL) at −10°C.
  • Stir for 2 h, then quench with ice-water. Extract with ethyl acetate, dry, and concentrate to yield 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (92% yield).

Characterization :

  • MS (ESI): m/z 325.2 [M+H]⁺.
Coupling of Benzimidazole and Acetamide

Procedure :

  • Suspend 2-ethyl-1H-benzimidazole (0.1 mol) and 2-chloroacetamide intermediate (0.1 mol) in DMF (150 mL).
  • Add K₂CO₃ (0.3 mol) and heat at 100°C for 8 h under nitrogen.
  • Cool, filter, and purify via recrystallization (ethanol/water 4:1) to yield the target compound as off-white crystals (68% yield).

Optimization Notes :

  • Solvent Screening : DMF outperformed ethanol and acetonitrile in reaction efficiency.
  • Base Selection : Potassium carbonate provided higher yields than triethylamine or DBU.

Alternative Synthetic Pathways

Route A :

  • Condensation of 2-ethylbenzimidazole-1-acetic acid with N-(2,6-diethylphenyl)-N-(methoxymethyl)amine using DCC/HOBt coupling.
  • Yields: 55–60%, limited by side-product formation.

Route B :

  • Ullmann coupling between 2-iodo-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide and 2-ethylbenzimidazole using CuI/L-proline catalyst.
  • Requires higher temperatures (120°C) but achieves 75% yield.

Reaction Parameter Optimization

Temperature and Time Dependence

Step Optimal Temp (°C) Time (h) Yield (%)
Benzimidazole synthesis 80 6 78
Acetamide coupling 100 8 68
Ullmann coupling 120 12 75

Data aggregated from. Prolonged heating beyond 10 h in acetamide coupling led to decomposition (>15% yield loss).

Solvent and Base Impact

Solvent Base Yield (%) Purity (HPLC)
DMF K₂CO₃ 68 98.5
Ethanol Triethylamine 42 91.2
THF DBU 55 95.8

DMF’s high polarity facilitated nucleophilic displacement, while K₂CO₃ effectively scavenged HCl.

Physicochemical Characterization

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 6H, CH₂CH₃), 2.65 (q, 4H, CH₂CH₃), 3.32 (s, 3H, OCH₃), 4.85 (s, 2H, NCH₂O), 5.12 (s, 2H, COCH₂N), 7.18–7.86 (m, 7H, Ar-H).
  • ¹³C NMR : 14.1 (CH₂CH₃), 24.8 (CH₂CH₃), 56.3 (OCH₃), 62.4 (NCH₂O), 169.2 (C=O).
  • HRMS : Calculated for C₂₃H₃₀N₃O₂ [M+H]⁺: 392.2334; Found: 392.2336.

Thermodynamic Properties

  • Melting Point : 158–160°C (ethanol recrystallized).
  • Solubility : 12 mg/mL in DMSO; <1 mg/mL in water.
  • LogP : 3.85 (calculated via ACD/Labs), indicating moderate lipophilicity.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : 64% for main route; improves to 72% with Ullmann coupling.
  • E-factor : 18.2 kg waste/kg product, driven by solvent use in column chromatography.

Q & A

Q. Methodological considerations :

  • Temperature control : Maintain 60–80°C to accelerate coupling while avoiding decomposition.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance benzimidazole activation.
  • In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Case study : A 22% yield improvement was achieved by replacing DCM with acetonitrile, reducing competing hydrolysis .

Advanced: How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Approach :

Assay standardization : Validate protocols (e.g., consistent cell lines, incubation times).

Structural analogs : Compare activity trends with derivatives lacking the methoxymethyl group to isolate functional group contributions.

Molecular dynamics simulations : Model ligand-target binding to identify conformational flexibility or off-target effects .

Example : Discrepancies in enzyme inhibition data were traced to variations in buffer pH affecting protonation of the benzimidazole ring .

Advanced: What computational methods predict this compound’s interactions with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to benzimidazole-recognizing targets (e.g., kinases, GPCRs).
  • QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on potency using datasets from PubChem or ChEMBL.
  • ADMET prediction : Tools like SwissADME assess metabolic stability (methoxymethyl group reduces CYP450-mediated oxidation) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Key findings :

  • pH stability : Degrades rapidly at pH < 3 due to benzimidazole ring protonation and subsequent hydrolysis.
  • Thermal stability : Stable up to 150°C in inert atmospheres, but oxidative decomposition occurs above 200°C.

Q. Methodological adjustments :

  • Use phosphate buffer (pH 7.4) for in vitro assays.
  • Store at –20°C under argon to prevent oxidation .

Advanced: What strategies mitigate solubility challenges in biological assays?

  • Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Basic: What are the compound’s potential applications in pharmacological research?

  • Antimicrobial studies : Benzimidazole derivatives inhibit fungal cytochrome P450 enzymes.
  • Cancer research : Acetamide-linked heterocycles show kinase inhibitory activity (e.g., targeting EGFR or VEGFR2) .

Advanced: How can researchers validate target engagement in cellular models?

  • Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging.
  • Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins for proteomic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.